molecular formula C18H26O5 B3179817 rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid CAS No. 774597-74-9

rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid

Cat. No. B3179817
Key on ui cas rn: 774597-74-9
M. Wt: 322.4 g/mol
InChI Key: ODKGGAKOCGCWDI-UHFFFAOYSA-N
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Patent
US08569519B2

Procedure details

Sodium hydroxide (3.86 g, 96.57 mmol, 3 equiv.) in water (80 mL) was added to a solution of methyl (1 s, 4 s)-dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.13,7]decan]-4-ylacetate (example 3) (10.83 g, 32.19 mmol, 1 equiv.) in 95% ethanol (150 mL). The mixture was stirred at 50° C. for about 4 h, cooled to 0° C., and treated with 1M hydrochloric acid (129 ml, 4 equiv). The precipitate was collected by filtration, washed with 50% aqueous ethanol (150 mL) and dried in vacuum at 40° C. to give the title compound as colorless solid. Yield: 9.952 g, 96%, mp: 146-148° C. (95% ethanol), 1HNMR (500 Hz, CDCl3): δ 1.19-1.41 (m, 2H), 1.60-2.05 (m, 21H), 2.27 (d, J=6.8 Hz, 2H).
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.13,7]decan]-4-ylacetate
Quantity
10.83 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[C:4]31[O:16][O:15][C:14]1([CH2:21][CH2:20][CH:19]([CH2:22][C:23]([O-:25])=[O:24])[CH2:18][CH2:17]1)[O:13]3)[CH2:10]2.Cl>O.C(O)C>[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[C:4]31[O:16][O:15][C:14]1([CH2:21][CH2:20][CH:19]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][CH2:17]1)[O:13]3)[CH2:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
[OH-].[Na+]
Name
dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.13,7]decan]-4-ylacetate
Quantity
10.83 g
Type
reactant
Smiles
C12C3(C4CC(CC(C1)C4)C2)OC2(OO3)CCC(CC2)CC(=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
129 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for about 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 50% aqueous ethanol (150 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C3(C4CC(CC(C1)C4)C2)OC2(OO3)CCC(CC2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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